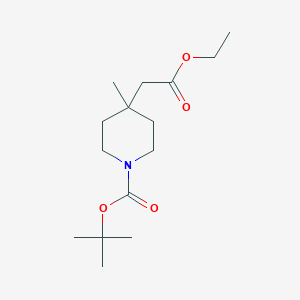

![molecular formula C20H20ClN3O3S B2630469 4-chloro-2-methoxy-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide CAS No. 1396795-40-6](/img/structure/B2630469.png)

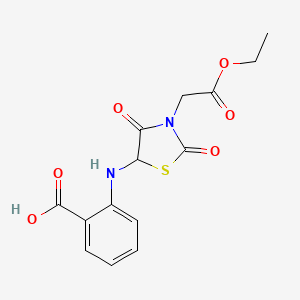

4-chloro-2-methoxy-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-chloro-2-methoxy-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide” is a complex organic molecule. It contains several functional groups including a benzamide, a thienyl group, an oxadiazole ring, and a cyclohexyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps and would depend on the starting materials available. One possible approach could be to first synthesize the 1,2,4-oxadiazole ring, then introduce the thienyl and cyclohexyl groups, and finally attach the benzamide group .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-oxadiazole ring and the thienyl group would likely contribute to the compound’s aromaticity, while the cyclohexyl group would add some steric bulk .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the benzamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the benzamide group could potentially make the compound polar, which would influence its solubility in various solvents .Scientific Research Applications

Nematocidal Activity

One study focuses on the design, synthesis, and evaluation of novel 1,2,4-oxadiazole derivatives for nematocidal activity. Compounds similar in structure to the requested chemical showed significant nematocidal effects against Bursaphelenchus xylophilus, suggesting potential applications in agriculture as nematicides (Dan Liu, Zhengxing Wang, Jingjing Zhou, Xiuhai Gan, 2022).

Cancer Therapy

Another area of application is in cancer therapy, where derivatives of 4-chloro-benzamides, including those with 1,2,4-oxadiazole structures, have been designed and synthesized as RET kinase inhibitors. These compounds demonstrated potency against cancer cell proliferation, indicating their potential as lead compounds in cancer treatment (Mei Han, Shan Li, Jing Ai, R. Sheng, Yong-cun Hu, Youhong Hu, M. Geng, 2016).

Antimicrobial Activity

Research into 1,3,4-oxadiazole derivatives containing the 5-chloro-2-methoxy benzohydrazide moiety has demonstrated significant antibacterial and antifungal activities. These studies underline the compound's potential use in developing new antimicrobial agents (Basavapatna N. Prasanna Kumar, K. Mohana, L. Mallesha, K. Harish, 2013).

Antitubercular Activity

Further research on N-substituted derivatives showcased promising antitubercular activity against Mycobacterium tuberculosis, highlighting another crucial area of application in combating tuberculosis. These findings suggest the potential for developing new antitubercular drugs (N. Nayak, J. Ramprasad, U. Dalimba, P. Yogeeswari, D. Sriram, 2016).

Future Directions

Properties

IUPAC Name |

4-chloro-2-methoxy-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3S/c1-26-16-11-14(21)5-6-15(16)18(25)23-20(8-3-2-4-9-20)19-22-17(24-27-19)13-7-10-28-12-13/h5-7,10-12H,2-4,8-9H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZHMFMYBKKEKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2630386.png)

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2630391.png)

![1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole](/img/structure/B2630396.png)

![(Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2630397.png)

![(4r,5r)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B2630400.png)

![Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate](/img/structure/B2630401.png)

![1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2630402.png)

![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2630406.png)

![N-(3-morpholinopropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2630407.png)